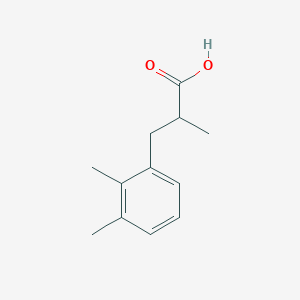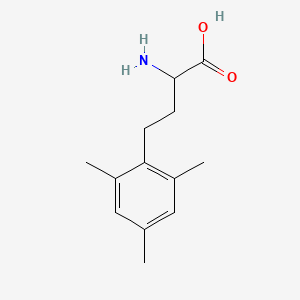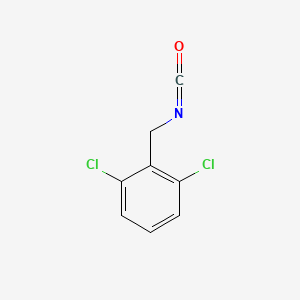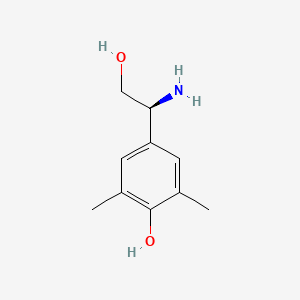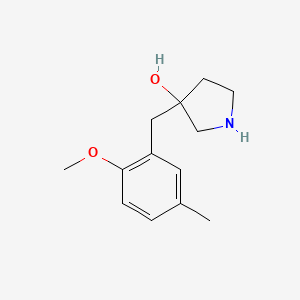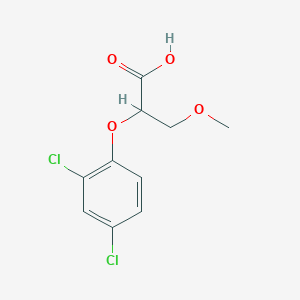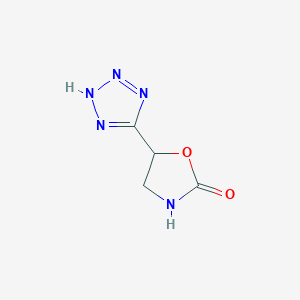
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- is a compound with the molecular formula C4H5N5O2 and a molecular weight of 155.115 g/mol . This compound features a unique structure that combines the oxazolidinone and tetrazole moieties, making it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- can be achieved through several methods. One common approach involves the multicomponent domino Knoevenagel condensation/1,3-dipolar cycloaddition reaction of carbonyl compounds, malononitrile, and sodium azide in the presence of nickel(II) oxide nanoparticles as a catalyst . This method is advantageous due to its short reaction times, high yields, and simple methodology. Industrial production methods often involve similar catalytic processes to ensure efficiency and scalability.
Análisis De Reacciones Químicas
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, nickel(II) oxide nanoparticles, and other catalysts such as aluminum chloride and boron trifluoride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted tetrazoles and oxazolidinones.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, this compound is used in the development of new materials and coordination polymers .
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial protein synthesis by binding to bacterial ribosomes . In anticancer applications, it may interfere with cellular processes such as DNA replication and repair .
Comparación Con Compuestos Similares
2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- can be compared with other similar compounds, such as 5-(1H-tetrazol-5-yl)-1,3-oxazolidin-2-one and 2-[2-(1H-tetrazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 2-Oxazolidinone, 5-(1H-tetrazol-5-yl)- lies in its combination of the oxazolidinone and tetrazole moieties, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C4H5N5O2 |
|---|---|
Peso molecular |
155.12 g/mol |
Nombre IUPAC |
5-(2H-tetrazol-5-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H5N5O2/c10-4-5-1-2(11-4)3-6-8-9-7-3/h2H,1H2,(H,5,10)(H,6,7,8,9) |
Clave InChI |
UMTCYKSOMRFVCZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)N1)C2=NNN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)
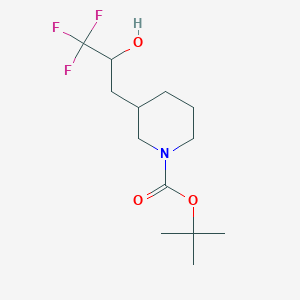
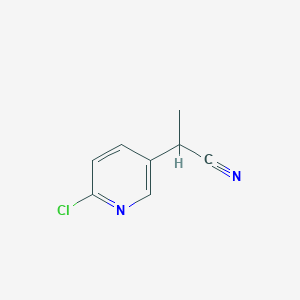
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
